

# A Comparative Analysis of Velagliflozin's Safety Profile Against Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the safety data for **Velagliflozin**, primarily derived from feline studies, is presented in comparison to established Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors —Canagliflozin, Dapagliflozin, and Empagliflozin—for which extensive human clinical trial data is available. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their safety profiles, supported by experimental data and methodologies.

It is critical to note that the available safety data for **Velagliflozin** is predominantly from studies conducted in cats, as it is approved for veterinary use in this species.[1] Direct comparison with SGLT2 inhibitors developed for human use should be interpreted with caution due to inherent physiological differences between species.

### **Mechanism of Action: SGLT2 Inhibition**

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors, including **Velagliflozin**, Canagliflozin, Dapagliflozin, and Empagliflozin, work by selectively blocking this transporter. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion or action.





Click to download full resolution via product page

Figure 1: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

# Comparative Safety Profile: Velagliflozin vs. Other SGLT2 Inhibitors

The following tables summarize the reported adverse events for **Velagliflozin** (in felines) and Canagliflozin, Dapagliflozin, and Empagliflozin (in humans).

### **Table 1: Common Adverse Events**



| Adverse Event                                                  | Velagliflozin<br>(in felines)                                     | Canagliflozin<br>(in humans)                                                        | Dapagliflozin<br>(in humans)                                                          | Empagliflozin<br>(in humans)                                                        |
|----------------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Genital Mycotic<br>Infections                                  | Not Reported                                                      | Increased risk,<br>particularly in<br>females.[2][3]                                | Increased risk.[4]                                                                    | Increased risk.[4]                                                                  |
| Urinary Tract<br>Infections (UTIs)                             | Positive urine culture reported. [7][8]                           | Incidence may<br>be slightly higher.<br>[3]                                         | Associated with an increased risk.[4][5]                                              | Not associated with a statistically significant increased risk.[5]                  |
| Osmotic<br>Diuresis-Related<br>(e.g., Polyuria,<br>Polydipsia) | Polyuria and polydipsia observed.[9]                              | Higher incidence<br>of osmotic<br>diuresis-related<br>AEs.[2][3]                    | Events of volume depletion reported.[10][11]                                          | A reduction in<br>blood volume<br>was slightly more<br>frequent.[6]                 |
| Gastrointestinal                                               | Diarrhea or loose<br>stool, vomiting.<br>[9]                      | Nausea,<br>constipation.                                                            | Not a commonly reported primary adverse event.                                        | Not a commonly reported primary adverse event.                                      |
| Hypoglycemia                                                   | Nonclinical<br>hypoglycemia<br>reported.[7][8]                    | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas.[2] | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas. [10] | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas.[6] |
| Weight Loss                                                    | Weight loss<br>observed,<br>particularly in the<br>first week.[9] | Associated with weight loss.[12]                                                    | Associated with weight loss.[13]                                                      | Associated with weight loss.                                                        |

**Table 2: Serious Adverse Events** 



| Adverse Event                     | Velagliflozin<br>(in felines)                     | Canagliflozin<br>(in humans)                                                                         | Dapagliflozin<br>(in humans)                                       | Empagliflozin<br>(in humans)                                                                       |
|-----------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Diabetic<br>Ketoacidosis<br>(DKA) | Increased risk of DKA and euglycemic DKA. [7][14] | Associated with<br>an increased risk<br>of DKA.[5]                                                   | Associated with<br>an increased risk<br>of DKA.[5]                 | A slight increase<br>in ketoacidosis<br>was observed.[6]                                           |
| Acute Kidney<br>Injury (AKI)      | Not a commonly reported primary adverse event.    | Not associated with a statistically significant increased risk.[5]                                   | Not associated with a statistically significant increased risk.[5] | The occurrence of serious acute kidney injury was lower with empagliflozin versus placebo. [6][16] |
| Bone Fractures                    | Not Reported                                      | Increased risk of bone fracture.                                                                     | Not associated with a statistically significant increased risk.[5] | Not associated with an increased incidence of bone fractures.                                      |
| Lower Limb<br>Amputation          | Not Applicable                                    | An increased risk was observed in some studies, though this was driven by a single trial program.[5] | Not associated<br>with an<br>increased risk.                       | Not associated with an increased incidence of lower limb amputations.[6]                           |

## **Experimental Protocols**

The safety and efficacy of SGLT2 inhibitors are evaluated through rigorous clinical trial programs. A general workflow for a Phase 3 clinical trial assessing the safety of a new SGLT2 inhibitor is outlined below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bsava.com [bsava.com]
- 2. Safety and tolerability of canagliflozin in patients with type 2 diabetes mellitus: pooled analysis of phase 3 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Dapagliflozin According to Background Use of Cardiovascular Medications in Patients With Type 2 Diabetes: A Prespecified Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness and safety of dapagliflozin in real-life patients: data from the DAPA-RWE Spanish multicentre study PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 15. Comparative safety of the sodium glucose co-transporter 2 (SGLT2) inhibitors: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 16. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Velagliflozin's Safety Profile Against Other SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683480#cross-study-comparison-of-velagliflozin-safety-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com